molecular formula C11H14BrNO4S B1469383 Tert-butyl 3-bromophenylsulfonylcarbamate CAS No. 1034175-17-1

Tert-butyl 3-bromophenylsulfonylcarbamate

Cat. No. B1469383
M. Wt: 336.2 g/mol
InChI Key: OPPLYKQBWUAXSG-UHFFFAOYSA-N
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Description

Tert-butyl 3-bromophenylsulfonylcarbamate is a chemical compound with the CAS Number: 1034175-17-1 and a molecular weight of 336.21 . It has a linear formula of C11H14BRNO4S .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-bromophenylsulfonylcarbamate is represented by the formula C11H14BRNO4S . It consists of a tert-butyl group, a bromophenyl group, a sulfonyl group, and a carbamate group .

Scientific Research Applications

Synthesis of N-(Boc) Hydroxylamines

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, similar in structure to tert-butyl 3-bromophenylsulfonylcarbamate, have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics, yielding N-(Boc)hydroxylamines. This demonstrates their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Synthesis of 3-Arylsulfonylquinolines

Tert-butyl hydroperoxide-mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, without any metals, leads to the synthesis of 3-arylsulfonylquinoline derivatives. This transformation is significant for the straightforward formation of a C-S bond and quinoline ring in a single step, indicating the potential of related tert-butyl compounds in pharmaceutical drug synthesis (Zhang et al., 2016).

Nanophase Separation and pH-Dependent Iridescence

Polysulfone-graft-poly(tert-butyl acrylate), synthesized by reacting lithiated polysulfone with bromine-end-functionalized poly(tert-butyl acrylate), demonstrates nanophase separation, where poly(tert-butyl acrylate) domains segregate to form nanometer-sized domains. This material showcases the potential of tert-butyl compounds in creating pH-responsive iridescent materials through hydrolysis, presenting applications in smart coatings and sensors (Lu, Liu, & Duncan, 2004).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, are used for the asymmetric synthesis of a broad range of amines, demonstrating the versatility of tert-butyl-based compounds in synthesizing chiral amines. These compounds serve as intermediates that activate the imines for nucleophilic addition and are easily removed post-reaction, facilitating the synthesis of highly enantioenriched amines (Ellman, Owens, & Tang, 2002).

Oxidation and Chlorination Reactions

Tert-butyl-N-chlorocyanamide showcases versatility in organic synthesis for chlorination and oxidation reactions. Its high active chlorine content and solubility in organic solvents highlight the role of tert-butyl compounds in developing efficient, safe, and recyclable reagents for diverse organic transformations (Kumar & Kaushik, 2007).

properties

IUPAC Name

tert-butyl N-(3-bromophenyl)sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPLYKQBWUAXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-bromophenylsulfonylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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